molecular formula C9H8BrClO2 B13933982 Methyl 4-bromo-2-chloro-5-methylbenzoate

Methyl 4-bromo-2-chloro-5-methylbenzoate

Cat. No.: B13933982
M. Wt: 263.51 g/mol
InChI Key: FCLUVWDZHZAXBT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-5-methylbenzoate is an organic compound with the molecular formula C₉H₈BrClO₂. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-chloro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-chloro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques are crucial in achieving high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-2-chloro-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-chloro-5-methylbenzoate depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which make the benzene ring more susceptible to nucleophilic attack. In biological systems, its interactions with molecular targets and pathways are determined by its structure and functional groups .

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl 4-bromo-2-chloro-5-methylbenzoate

InChI

InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,1-2H3

InChI Key

FCLUVWDZHZAXBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)C(=O)OC

Origin of Product

United States

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